Lipophilicity (LogP) Comparison: Enhanced Lipophilicity vs. Trifluoromethoxy Analog
1-Bromo-4-(perfluoroethoxy)benzene exhibits a higher computed logP value (3.98) compared to the widely used 1-bromo-4-(trifluoromethoxy)benzene (logP = 3.35) . This difference reflects the increased hydrophobic contribution of the –OC₂F₅ group over –OCF₃.
| Evidence Dimension | LogP (partition coefficient) |
|---|---|
| Target Compound Data | 3.98 |
| Comparator Or Baseline | 1-Bromo-4-(trifluoromethoxy)benzene: 3.35 |
| Quantified Difference | +0.63 logP units |
| Conditions | Computed/experimental logP values from public databases; values represent consensus or XLogP3 estimates. |
Why This Matters
Higher logP impacts membrane permeability and metabolic stability, making the perfluoroethoxy derivative more suitable for targets requiring enhanced lipophilicity.
